molecular formula C6H5BrFNO2S B13094138 Ethyl2-bromo-5-fluorothiazole-4-carboxylate

Ethyl2-bromo-5-fluorothiazole-4-carboxylate

Cat. No.: B13094138
M. Wt: 254.08 g/mol
InChI Key: TYYLXHVZEAHCBR-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-fluorothiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring substituted with bromine and fluorine atoms. Thiazoles are known for their diverse biological activities and are used in various medicinal and industrial applications .

Preparation Methods

Chemical Reactions Analysis

Ethyl 2-bromo-5-fluorothiazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-bromo-5-fluorothiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-fluorothiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways .

Comparison with Similar Compounds

Ethyl 2-bromo-5-fluorothiazole-4-carboxylate can be compared with other thiazole derivatives such as:

The uniqueness of ethyl 2-bromo-5-fluorothiazole-4-carboxylate lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives .

Properties

Molecular Formula

C6H5BrFNO2S

Molecular Weight

254.08 g/mol

IUPAC Name

ethyl 2-bromo-5-fluoro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H5BrFNO2S/c1-2-11-5(10)3-4(8)12-6(7)9-3/h2H2,1H3

InChI Key

TYYLXHVZEAHCBR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)Br)F

Origin of Product

United States

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